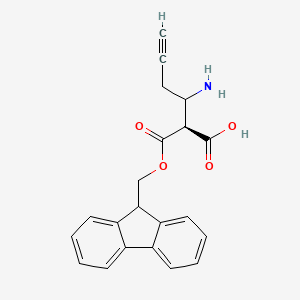![molecular formula C24H26N4O4S B2769880 7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-33-6](/img/no-structure.png)
7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Transformations
Research on related quinazoline and piperazine derivatives has unveiled diverse synthetic routes and chemical transformations. For instance, studies have detailed the synthesis of quinazolin-4(3H)-one derivatives and their reactions with different nucleophiles, leading to a variety of functionalized compounds. These synthetic methodologies are crucial for the development of compounds with potential biological activity or for further chemical modifications (Markosyan et al., 2018; Acharyulu et al., 2010).
Potential Biological Activities
Quinazoline and piperazine frameworks are prominent in the design of molecules with potential biological activities. For example, quinazoline derivatives have been investigated for their antimicrobial properties, with some compounds showing significant activity against various bacterial and fungal strains. This indicates the potential of such structures in developing new antimicrobial agents (Fawzy et al., 2012; Patel et al., 2012).
Antitumor and Antiproliferative Activities
The quinazoline nucleus, often modified with piperazine rings, has been explored for antitumor and antiproliferative activities. Certain derivatives have demonstrated promising results against various cancer cell lines, suggesting the relevance of these structural motifs in the design of anticancer drugs (Nowak et al., 2015; Li et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with 2,3-dimethylphenylpiperazine followed by cyclization with ethyl chloroformate and sodium sulfide to form the target compound.", "Starting Materials": [ "2-amino-4,5-dimethoxybenzoic acid", "2,3-dimethylphenylpiperazine", "ethyl chloroformate", "sodium sulfide" ], "Reaction": [ "Step 1: 2-amino-4,5-dimethoxybenzoic acid is reacted with 2,3-dimethylphenylpiperazine in the presence of a coupling agent such as EDCI or DCC to form the intermediate 7-[3-(4-(2,3-dimethylphenyl)piperazin-1-yl)propyl]-6-hydroxy-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one.", "Step 2: The intermediate is then treated with ethyl chloroformate and triethylamine to form the corresponding ethyl ester.", "Step 3: The resulting ester is then treated with sodium sulfide to effect cyclization and form the target compound, 7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one." ] } | |
CAS番号 |
688055-33-6 |
分子式 |
C24H26N4O4S |
分子量 |
466.56 |
IUPAC名 |
7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H26N4O4S/c1-15-4-3-5-19(16(15)2)26-8-10-27(11-9-26)22(29)6-7-28-23(30)17-12-20-21(32-14-31-20)13-18(17)25-24(28)33/h3-5,12-13H,6-11,14H2,1-2H3,(H,25,33) |
InChIキー |
BBZHVXZLLZLCIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1H-1,2,3-Benzotriazol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2769800.png)
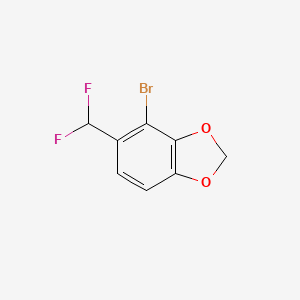
![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde](/img/structure/B2769805.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2769806.png)
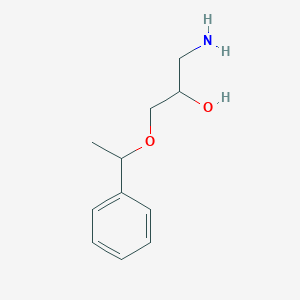
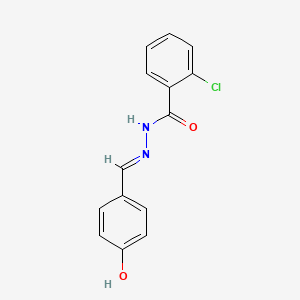

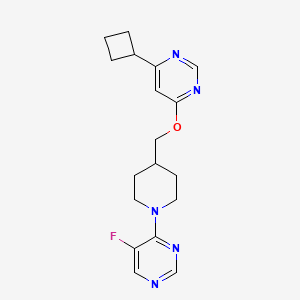
![3-(2-chloro-6-fluorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769812.png)
![N-(furan-2-ylmethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2769814.png)
